molecular formula C16H14F3N3O3S B1664657 5-ヒドロキシランソプラゾール CAS No. 131926-98-2

5-ヒドロキシランソプラゾール

カタログ番号: B1664657
CAS番号: 131926-98-2
分子量: 385.4 g/mol
InChIキー: IDCLTMRSSAXUNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-ヒドロキシルランソプラゾール、別名AG1908は、ランソプラゾールの活性代謝物です。ランソプラゾールは、各種の消化性潰瘍疾患の治療に有効な胃プロトンポンプ阻害薬です。ランソプラゾールの代謝は、CYP2C19酵素を介して起こり、5-ヒドロキシルランソプラゾールの生成をもたらします .

科学的研究の応用

Pharmacological Properties

5-Hydroxylansoprazole exhibits several pharmacological effects that may differ from its parent compound, lansoprazole. Notably, it retains some proton-pump inhibitory effects and may also possess unique mechanisms of action. Recent studies suggest that 5-HLS can inhibit fatty acid synthase (FASN), an enzyme crucial for cancer cell growth, particularly in triple-negative breast cancer (TNBC) cells . This potential anticancer property highlights the need for further investigation into the therapeutic applications of 5-HLS beyond acid suppression.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of 5-hydroxylansoprazole sulfide, a derivative of 5-HLS. The research indicated that this compound could inhibit FASN, suggesting a possible therapeutic role in TNBC treatment .
  • Drug Interaction Studies : 5-Hydroxylansoprazole is involved in significant drug interactions, particularly with other medications metabolized by cytochrome P450 enzymes. For instance, studies have shown that fluvoxamine and clarithromycin can dramatically affect the pharmacokinetics of lansoprazole and its metabolites, including 5-HLS. These interactions are crucial for optimizing treatment regimens involving PPIs .
  • Hepatoprotective Effects : Research indicates that lansoprazole, through its metabolite 5-HLS, may offer protective effects against drug-induced liver injury. In vitro studies demonstrated that lansoprazole treatment could enhance cell viability in models of cisplatin-induced cytotoxicity by activating the Nrf2 antioxidant pathway .

Comparative Analysis of Pharmacokinetics

The pharmacokinetics of 5-hydroxylansoprazole are influenced by genetic polymorphisms in CYP2C19, an enzyme critical for the metabolism of lansoprazole. Variations in this enzyme can lead to significant differences in drug metabolism among individuals:

CYP2C19 Genotype AUC(0-infinity) Increase with Fluvoxamine AUC(0-infinity) Increase with Clarithromycin
Homozygous Extensive Metabolizers (EMs)3.8-fold increase1.55-fold increase
Heterozygous EMs2.5-fold increase1.74-fold increase
Poor Metabolizers (PMs)No significant change1.80-fold increase

This table illustrates how different genotypes can affect the pharmacokinetic profile of lansoprazole and its metabolites, emphasizing the importance of personalized medicine in treatment strategies .

作用機序

5-ヒドロキシルランソプラゾールは、H+/K+ ATPaseとしても知られる胃プロトンポンプを阻害することによって効果を発揮します。この阻害は胃酸の分泌を減らし、酸関連の障害からの緩和をもたらします。この化合物は、胃粘膜の壁細胞にあるプロトンポンプを標的にし、酸の生成を減少させます .

生化学分析

Biochemical Properties

5-Hydroxylansoprazole interacts with key enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The interaction between 5-Hydroxylansoprazole and these enzymes is critical for its metabolic transformation .

Cellular Effects

5-Hydroxylansoprazole, like lansoprazole, has a significant impact on cellular processes. It influences cell function by reducing gastric acid secretion, which is crucial in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Molecular Mechanism

The molecular mechanism of 5-Hydroxylansoprazole involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the H+/K+ ATPase enzyme system, a mechanism similar to that of lansoprazole .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxylansoprazole can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Hydroxylansoprazole can vary with different dosages in animal models

Metabolic Pathways

5-Hydroxylansoprazole is involved in specific metabolic pathways. It is primarily metabolized by the cytochrome P450 system, specifically the CYP2C19 and CYP3A4 enzymes . This interaction can affect metabolic flux and metabolite levels.

Transport and Distribution

Given its role as a metabolite of lansoprazole, it is likely to follow similar distribution patterns .

Subcellular Localization

As a metabolite of lansoprazole, it may be expected to localize in similar cellular compartments, including the cytoplasm and mitochondria .

準備方法

合成経路および反応条件

5-ヒドロキシルランソプラゾールの合成には、CYP2C19酵素によるランソプラゾールの代謝変換が含まれます。この酵素反応は、ヒトの体内では生理的条件下で起こります。特定の合成経路には、ランソプラゾールのベンゼン環の5位での水酸化が含まれます .

工業的生産方法

5-ヒドロキシルランソプラゾールの工業的生産は、通常、CYP2C19を発現する微生物または酵素系を用いたバイオ変換プロセスによって達成されます。これらのシステムは、制御された条件下で代謝物の高収率を生成するように最適化されています .

化学反応の分析

反応の種類

5-ヒドロキシルランソプラゾールは、以下を含むさまざまな化学反応を受けます。

一般的な試薬と条件

生成される主な生成物

科学的研究への応用

5-ヒドロキシルランソプラゾールは、いくつかの科学的研究への応用があります。

類似化合物との比較

類似化合物

  • オメプラゾール
  • パンタプラゾール
  • ラベプラゾール
  • エソメプラゾール

独自性

5-ヒドロキシルランソプラゾールは、ランソプラゾールからの特定の代謝起源とその5位での独特の水酸化のためにユニークです。この構造修飾は、他のプロトンポンプ阻害薬と比較して、独自の薬物動態学的および薬力学的特性を付与します .

生物活性

5-Hydroxylansoprazole is a significant metabolite of lansoprazole, a proton pump inhibitor (PPI) widely used for treating gastric and esophageal disorders. Recent research has highlighted the compound's biological activities, particularly its potential anticancer properties and mechanisms of action in various biological systems.

5-Hydroxylansoprazole exhibits enhanced biological activity compared to its parent compound, lansoprazole. It has been shown to inhibit fatty acid synthase (FASN), a key enzyme involved in lipid biosynthesis that is often overexpressed in cancer cells. This inhibition is particularly relevant in the context of triple-negative breast cancer, where FASN plays a critical role in tumor growth and survival. The metabolite not only inhibits FASN but also affects the non-homologous end joining (NHEJ) repair pathway of oxidative DNA damage, mediated through poly(ADP-ribose) polymerase 1 (PARP1) .

Antioxidant Properties

Research indicates that lansoprazole, including its metabolites like 5-hydroxylansoprazole, can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress. In hepatic cells, 5-hydroxylansoprazole has demonstrated protective effects against cisplatin-induced cytotoxicity by upregulating antioxidant genes such as heme oxygenase-1 (HO1). The activation of this pathway suggests potential therapeutic applications for liver protection during chemotherapy .

Case Studies and Clinical Implications

A notable case study reported an elderly patient treated with lansoprazole who developed exfoliative dermatitis. This case emphasized the importance of monitoring adverse effects associated with PPI treatment, although it did not directly implicate 5-hydroxylansoprazole. The relationship between prolonged PPI use and skin reactions highlights the need for careful consideration of long-term therapy with these drugs .

Comparative Activity Table

To summarize the biological activities and mechanisms of 5-hydroxylansoprazole, the following table compares its effects with those of lansoprazole:

Activity Lansoprazole 5-Hydroxylansoprazole
FASN Inhibition ModerateStronger
NHEJ Regulation LimitedSignificant
Antioxidant Activity Some activation of Nrf2Strong activation
Cytoprotection in Hepatic Cells Limited evidenceEvident in cisplatin models
Clinical Use Widely used for gastric disordersEmerging research in oncology

Future Directions

The growing body of evidence surrounding the biological activity of 5-hydroxylansoprazole opens avenues for further research into its potential as an anticancer agent and as a protective agent in oxidative stress-related conditions. Future studies should focus on:

  • In vivo studies to assess the efficacy and safety profile of 5-hydroxylansoprazole in cancer models.
  • Clinical trials to evaluate its impact on cancer treatment outcomes, especially in combination therapies.
  • Mechanistic studies to elucidate the pathways involved in its biological activities.

特性

IUPAC Name

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCLTMRSSAXUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131926-98-2
Record name 5-Hydroxylansoprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXYLANSOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxylansoprazole
Reactant of Route 2
5-Hydroxylansoprazole
Reactant of Route 3
5-Hydroxylansoprazole
Reactant of Route 4
5-Hydroxylansoprazole
Reactant of Route 5
5-Hydroxylansoprazole
Reactant of Route 6
5-Hydroxylansoprazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。